molecular formula C9H14N2O B13047823 (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine

(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13047823
M. Wt: 166.22 g/mol
InChI Key: XUBNIEXLYZKEQM-QMMMGPOBSA-N
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Description

(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane backbone with two amine groups. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an organic solvent like ethanol at room temperature. Another method involves the reductive amination of 2-methoxyacetophenone with ammonia or an amine source in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the nitro precursor to the desired diamine. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Further reduction of the compound can lead to the formation of secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of enzymatic activity. The methoxy group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine
  • 1-(2-Methoxyphenyl)ethane-1,2-diamine (racemic mixture)
  • 1-(2-Methoxyphenyl)ethane-1,2-diol

Uniqueness

(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its (1S) enantiomer or racemic mixture. The (1R) configuration may result in different biological activity, binding affinity, and selectivity towards molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1R)-1-(2-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,10-11H2,1H3/t8-/m0/s1

InChI Key

XUBNIEXLYZKEQM-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H](CN)N

Canonical SMILES

COC1=CC=CC=C1C(CN)N

Origin of Product

United States

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